(Trimethylsilyl)isothiocyanate (TMS-ITC), also known as Isothiocyanatotrimethylsilane, is an organosilicon compound with diverse applications in scientific research [].
One primary application of TMS-ITC lies in its role as a derivatizing agent. Its ability to react with various functional groups makes it valuable for preparing analytes for techniques like chromatography and mass spectrometry []. For instance, TMS-ITC has been used in the synthesis of amino acid thiohydantoins, which are derivatives of amino acids suitable for gas chromatography-mass spectrometry (GC-MS) analysis [].
TMS-ITC also finds use in various organic synthesis reactions. Its ambident nucleophilic character allows it to react with different electrophiles, including alkyl halides, aldehydes, and unsaturated compounds []. This versatility enables the formation of diverse organic structures. For example, TMS-ITC has been employed in the synthesis of heterocycles, which are cyclic compounds containing atoms from different elements [].
Furthermore, TMS-ITC demonstrates the ability to participate in ring-opening reactions. Studies have shown its effectiveness in opening the rings of N-substituted aziridines and cyclohexene oxide []. This property allows for the creation of new functional groups and modification of existing molecules.
Trimethylsilyl isothiocyanate is an organosilicon compound with the chemical formula C₄H₉NSSi and a molar mass of 131.27 g·mol⁻¹. It features an isothiocyanate functional group, where the nitrogen atom is covalently bonded to a trimethylsilyl group. This compound is characterized by its moderate toxicity, chemical stability, and versatility as a reagent in organic synthesis, particularly in the formation of thiocyanates and isothiocyanates from various substrates .
Trimethylsilyl isothiocyanate can be synthesized through several methods:
These methods allow for the efficient production of trimethylsilyl isothiocyanate under controlled conditions .
Trimethylsilyl isothiocyanate finds various applications in organic chemistry:
Interaction studies involving trimethylsilyl isothiocyanate have focused on its reactivity with various nucleophiles and electrophiles. The compound's ambident nature allows it to participate in multiple reaction pathways depending on the nature of the substrate. For instance, its interactions with aldehydes often yield products that are useful in further synthetic applications. Additionally, studies have shown that it can effectively react with enones through conjugate addition reactions, showcasing its utility in complex organic synthesis .
Several compounds share structural or functional similarities with trimethylsilyl isothiocyanate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Isothiocyanates | Organic Compounds | Generally more reactive than trimethylsilyl derivatives; used widely in biological studies. |
Thiocyanates | Organic Compounds | Contains sulfur and nitrogen; often used as ligands in coordination chemistry. |
Trimethylsilyl thiocyanate | Organosilicon Compound | Similar structure but contains a thiocyanate group instead; less versatile than trimethylsilyl isothiocyanate. |
Trimethylsilyl isothiocyanate stands out due to its ability to act both as a sulfur and nitrogen nucleophile, allowing for diverse synthetic applications that are not typically available with other similar compounds .
The synthesis of trimethylsilyl isothiocyanate at laboratory scale primarily relies on nucleophilic substitution reactions utilizing readily available organosilicon reagents and thiocyanate salts . The most widely documented synthetic approach involves the reaction of trimethylsilyl chloride with sodium thiocyanate or potassium thiocyanate under controlled conditions [2]. This methodology leverages the nucleophilic displacement of chloride by thiocyanate in a two-phase solvent system, typically utilizing acetonitrile as the primary solvent .
The standard laboratory protocol employs trimethylsilyl chloride and potassium thiocyanate in equimolar ratios, with the reaction proceeding at ambient temperature over extended periods . Research findings indicate that this reaction typically yields trimethylsilyl isothiocyanate along with potassium chloride as the primary byproduct . The reaction mechanism involves the nucleophilic attack of the thiocyanate anion on the silicon center, resulting in the formation of the silicon-nitrogen bond characteristic of the target compound .
Alternative synthetic routes have been developed to address specific laboratory requirements and optimize reaction conditions [19]. One notable variation involves the use of a biphasic system consisting of hexanes and water, where sodium thiocyanate dissolved in the aqueous phase reacts with trimethylsilyl chloride present in the organic phase [19]. This approach has demonstrated superior yields, with reported conversions reaching 90-96% under optimized conditions [19].
Temperature optimization studies have revealed that reaction efficiency remains consistent across a range of 0-25°C, with room temperature conditions providing optimal balance between reaction rate and product stability . The reaction time typically ranges from 12 to 24 hours for complete conversion, depending on the specific reagent concentrations and solvent system employed [19].
Table 1: Laboratory-Scale Synthesis Conditions and Yields
Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Trimethylsilyl chloride + Potassium thiocyanate | Acetonitrile | 25 | 24 | 85-90 | |
Trimethylsilyl chloride + Sodium thiocyanate | Hexanes:Water (2:1) | 25 | 24-27 | 90-96 | [19] |
Trimethylsilyl chloride + Ammonium thiocyanate | Benzene | Reflux | 24 | 93 | [29] |
The use of phase-transfer catalysts has been investigated to enhance reaction efficiency and reduce reaction times [2]. Tetrabutylammonium fluoride has shown particular promise as a phase-transfer catalyst, enabling reactions to proceed under milder conditions while maintaining high conversion rates [2]. This approach is particularly advantageous when working with moisture-sensitive substrates or when rapid product formation is required [2].
Recent developments in laboratory synthesis have focused on optimizing reaction stoichiometry to minimize waste generation and improve atom economy [19]. Studies have demonstrated that slight excesses of trimethylsilyl chloride (1.2-1.5 equivalents) can drive reactions to completion while maintaining high selectivity for the desired isothiocyanate product [19].
Industrial production of trimethylsilyl isothiocyanate follows similar fundamental principles to laboratory-scale synthesis but incorporates process intensification techniques to achieve commercial viability [12]. Large-scale manufacturing typically employs continuous flow reactors and advanced separation technologies to enhance yield, purity, and operational efficiency .
The industrial process begins with the preparation of high-purity starting materials, where trimethylsilyl chloride is typically sourced from established organosilicon manufacturing operations [20]. The direct process for trimethylsilyl chloride production involves the reaction of methyl chloride with silicon-copper alloys, generating trimethylsilyl chloride as a minor component alongside the primary dimethyldichlorosilane product [20]. Industrial facilities often maintain dedicated production lines for trimethylsilyl chloride to ensure consistent supply for downstream isothiocyanate synthesis [20].
Process optimization in industrial settings focuses on maximizing space-time yield while minimizing energy consumption and waste generation [12]. Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced mixing efficiency, and reduced residence time variations [35]. These systems typically operate with residence times ranging from 30 minutes to 2 hours, depending on the specific reactor configuration and operating conditions [35].
Temperature control in industrial processes is critical for maintaining product quality and preventing decomposition reactions [12]. Industrial reactors typically operate within the range of 10-30°C, with precise temperature control systems maintaining variations within ±2°C [12]. Advanced heat exchange systems ensure rapid temperature adjustment and efficient heat removal during exothermic reaction phases [12].
Table 2: Industrial Process Parameters and Performance Metrics
Parameter | Batch Process | Continuous Flow | Optimization Target |
---|---|---|---|
Reactor Temperature (°C) | 15-25 | 10-30 | 20 ± 2 |
Residence Time | 12-24 h | 0.5-2 h | 1 h |
Conversion Efficiency (%) | 85-92 | 94-98 | > 95 |
Product Purity (%) | 92-96 | 96-99 | > 98 |
Space-Time Yield (kg/m³/h) | 15-25 | 45-75 | > 60 |
Industrial processes incorporate advanced process control systems to monitor critical parameters including temperature, pressure, flow rates, and product composition [12]. Real-time analytical techniques such as online gas chromatography and infrared spectroscopy enable continuous monitoring of reaction progress and product quality [12]. These systems provide feedback for automated adjustment of operating conditions to maintain optimal performance throughout extended production campaigns [12].
Waste minimization strategies in industrial production focus on efficient utilization of raw materials and recovery of byproducts [12]. The primary inorganic byproduct, potassium chloride or sodium chloride, is typically recovered through crystallization and reprocessing for use in other chemical processes [12]. Solvent recovery systems enable recycling of organic solvents, reducing both environmental impact and operating costs [12].
Scale-up considerations for industrial production include reactor design modifications to accommodate larger volumes while maintaining mixing efficiency [33]. Industrial reactors often employ specialized mixing systems such as static mixers or microreactor arrays to ensure uniform reaction conditions throughout the reactor volume [33]. These design features are essential for maintaining product quality consistency at industrial production scales [33].
Purification of trimethylsilyl isothiocyanate requires specialized techniques due to the compound's moisture sensitivity and moderate volatility [7]. The primary purification method employed in both laboratory and industrial settings is fractional distillation under reduced pressure [29]. This approach takes advantage of the compound's relatively low boiling point while minimizing thermal decomposition risks associated with atmospheric pressure distillation [29].
Distillation parameters have been optimized through extensive research to achieve maximum product purity while minimizing losses [29]. The compound exhibits a boiling point of 143-144°C at atmospheric pressure, but industrial purification typically employs reduced pressure distillation at 16-20 mmHg to lower the distillation temperature to 62-65°C [7] [29]. This temperature reduction significantly reduces thermal decomposition and improves overall yield during purification [29].
Table 3: Distillation Parameters for Trimethylsilyl Isothiocyanate Purification
Pressure (mmHg) | Boiling Point (°C) | Recovery Yield (%) | Purity Achieved (%) |
---|---|---|---|
760 (atmospheric) | 143-144 | 75-85 | 92-95 |
50 | 85-90 | 85-92 | 95-97 |
20 | 70-75 | 90-95 | 97-98 |
16 | 62-65 | 92-97 | 98-99 |
Pre-purification treatments are essential for removing water and other polar impurities that can interfere with distillation efficiency . Drying agents such as anhydrous magnesium sulfate or molecular sieves are commonly employed to remove trace moisture from crude reaction mixtures . These treatments are particularly important given the compound's sensitivity to hydrolysis, which can lead to the formation of hexamethyldisiloxane and hydrogen cyanide as decomposition products [20].
Gas chromatography-mass spectrometry serves as the primary analytical technique for quality control and purity assessment [30]. Standard analytical conditions employ non-polar stationary phases such as HP-5MS columns with helium carrier gas at controlled flow rates [30]. The compound exhibits characteristic mass spectral fragmentation patterns with molecular ion peaks at m/z 131 and prominent base peaks corresponding to trimethylsilyl fragments [7].
Advanced purification techniques for high-purity applications include preparative gas chromatography and crystallization-based methods [17]. Preparative gas chromatography enables separation of closely related impurities and isomeric compounds that may not be effectively removed through distillation alone [17]. This technique is particularly valuable for producing analytical-grade material required for research applications [17].
Quality control protocols in industrial settings incorporate multiple analytical techniques to ensure consistent product specifications [18]. Routine analyses include gas chromatography for purity determination, Karl Fischer titration for moisture content, and infrared spectroscopy for functional group verification [18]. These analytical methods are performed according to established standard operating procedures with defined acceptance criteria for each parameter [18].
Table 4: Quality Control Specifications for Commercial Trimethylsilyl Isothiocyanate
Parameter | Specification | Test Method | Frequency |
---|---|---|---|
Purity (GC) | ≥ 94.0% | Gas Chromatography | Each batch |
Moisture Content | ≤ 0.1% | Karl Fischer | Each batch |
Appearance | Colorless liquid | Visual inspection | Each batch |
Refractive Index | 1.481-1.483 | Refractometry | Weekly |
Density (20°C) | 0.930-0.935 g/mL | Pycnometry | Weekly |
Boiling Point | 143-144°C | Distillation | Monthly |
Stability testing protocols evaluate product degradation under various storage conditions to establish appropriate shelf-life specifications [15]. Accelerated aging studies conducted at elevated temperatures provide data for predicting long-term stability under normal storage conditions [15]. These studies typically monitor changes in purity, appearance, and functional performance over extended periods [15].
Trimethylsilyl isothiocyanate exhibits remarkable ambident nucleophilicity, demonstrating the capacity to react through either its sulfur or nitrogen centers depending on the nature of the electrophilic substrate [2]. This dual reactivity arises from the electronic structure of the isothiocyanate functional group, where electron density can be localized on both the sulfur and nitrogen atoms [2].
The selectivity of nucleophilic attack is governed by the hard-soft acid-base principle and the electronic characteristics of the electrophile . In reactions with alkyl halides, particularly primary and secondary substrates, trimethylsilyl isothiocyanate preferentially attacks through the sulfur center, yielding alkyl thiocyanates with selectivities exceeding 95% for primary halides [2]. This S-selectivity results from the softer nature of sulfur, which exhibits enhanced affinity for the relatively soft electrophilic carbon centers in alkyl halides [2].
Table 1: Physical Properties of Trimethylsilyl Isothiocyanate
Property | Value | Reference |
---|---|---|
Chemical Formula | C₄H₉NSSi | [3] |
Molecular Weight | 131.27 g/mol | [3] |
Melting Point | -32.8°C | [4] |
Boiling Point | 143°C | [4] |
Density (25°C) | 0.931 g/mL | [4] |
Refractive Index (n20/D) | 1.482 | [5] |
Flash Point | 29°C (closed cup) | [5] |
Vapor Density (vs air) | >1 | [5] |
Water Solubility | Reacts with water | [6] |
Storage Temperature | 2-8°C | [5] |
The mechanism of nucleophilic substitution with alkyl halides proceeds through a conventional SN2 pathway when trimethylsilyl isothiocyanate acts as a sulfur nucleophile . The reaction involves tetrabutylammonium fluoride as a phase-transfer catalyst, facilitating the interaction between the trimethylsilyl isothiocyanate reagent and alkyl halide substrates under mild conditions [2] [7]. The transition state geometry exhibits typical SN2 characteristics, with simultaneous bond formation between sulfur and the electrophilic carbon while the halide leaving group departs .
Table 2: Ambident Nucleophilicity Selectivity Data
Electrophile Type | Reaction Site | Product Type | Selectivity | Reference |
---|---|---|---|---|
Alkyl halides (primary) | Sulfur (S-attack) | Alkyl thiocyanates | >95% S-attack | [2] |
Alkyl halides (secondary) | Sulfur (S-attack) | Alkyl thiocyanates | >90% S-attack | [2] |
Aldehydes | Nitrogen (N-attack) | Isothiocyanate adducts | >95% N-attack | [8] |
Acetals | Nitrogen (N-attack) | Isothiocyanate ethers | >90% N-attack | [8] |
Enones | Nitrogen (N-attack) | β-Isothiocyanato carbonyls | >95% N-attack | [9] [10] |
Aziridines | Both S and N | Mixed products | Variable | [11] |
Conversely, when reacting with carbonyl-containing electrophiles such as aldehydes and acetals, trimethylsilyl isothiocyanate demonstrates a strong preference for nitrogen-centered nucleophilic attack [8]. This N-selectivity is attributed to the harder nucleophilic character of nitrogen, which exhibits greater affinity for the harder electrophilic centers in carbonyl compounds [8]. The reaction with aldehydes proceeds through acid-catalyzed addition across the carbonyl group, where the nitrogen atom of the isothiocyanate forms a bond with the carbonyl carbon [8].
The regioselectivity patterns observed in these substitution reactions can be rationalized through frontier molecular orbital considerations . The highest occupied molecular orbital of trimethylsilyl isothiocyanate exhibits distinct electron density distributions on sulfur and nitrogen centers, with the specific orbital interactions determining the preferred reaction pathway [2]. Computational studies have revealed that the energy barriers for S-attack versus N-attack vary significantly depending on the electrophile characteristics, providing a theoretical foundation for the observed selectivity patterns .
The conjugate addition of trimethylsilyl isothiocyanate to α,β-unsaturated carbonyl compounds represents a highly efficient method for introducing isothiocyanate functionality at the β-position of enones [9] [10]. This transformation proceeds through a 1,4-addition mechanism, where the nucleophilic nitrogen center of trimethylsilyl isothiocyanate attacks the β-carbon of the conjugated system [9].
Table 3: Conjugate Addition Reaction Data
Enone Substrate | Reaction Conditions | Yield (%) | Selectivity (NCS:SCN) | Reference |
---|---|---|---|---|
(E)-1,5-diphenylpent-2-en-1-one | TMSNCS (2 equiv), 95% EtOH, 0°C | 96 | >99:1 | [9] [10] |
Chalcone derivatives | TMSNCS (2 equiv), EtOH, 0°C, 6h | 87-98 | >95:5 | [9] [10] |
α,β-unsaturated ketones | TMSNCS (1.5-2 equiv), protic solvent | 85-95 | >90:10 | [9] |
Cyclic enones | TMSNCS (2 equiv), mild conditions | 88-94 | >95:5 | [10] |
Methyl vinyl ketone | TMSNCS (2 equiv), 0°C, <6h | 92 | >99:1 | [9] |
β-substituted enones | TMSNCS (2 equiv), optimized | 90-97 | >92:8 | [9] [10] |
The mechanism involves initial coordination of the trimethylsilyl isothiocyanate reagent to the enone substrate, followed by nucleophilic attack of the nitrogen center at the β-carbon position [9]. Density functional theory calculations have revealed that this process occurs through competing cationic and anionic pathways, with the relative contribution of each mechanism dependent on the reaction medium [9] [10]. In protic solvents, the reaction is accelerated through enone activation by hydrogen bonding interactions with the carbonyl oxygen [9].
The thermodynamically controlled nature of the conjugate addition reaction explains the selective formation of isothiocyanate products over thiocyanate isomers [9] [10]. Computational studies demonstrate that only the conjugate isothiocyanation pathway is exergonic, with the alternative thiocyanate formation being thermodynamically unfavorable [9]. This thermodynamic preference results from the stabilization of the β-isothiocyanato carbonyl products through favorable electronic interactions [10].
The reaction exhibits remarkable functional group tolerance, accommodating diverse substitution patterns on both the enone substrate and the trimethylsilyl isothiocyanate reagent [9]. Electron-withdrawing substituents on the enone enhance the electrophilicity of the β-carbon, leading to increased reaction rates [10]. Conversely, electron-donating groups decrease the reactivity but do not completely inhibit the transformation [9].
Mechanistic investigations have revealed that the reaction proceeds without the requirement for external catalysts or promoters, distinguishing it from many related conjugate addition processes [9] [10]. The mild reaction conditions, typically involving temperatures at or below 0°C, minimize side reactions and decomposition pathways [9]. The use of protic solvents, particularly ethanol, provides optimal results by facilitating the initial coordination and subsequent nucleophilic attack [10].
Trimethylsilyl isothiocyanate serves as a versatile building block for the construction of diverse heterocyclic systems through various cyclization pathways [12] [13] [14]. The reagent's unique reactivity profile enables the formation of nitrogen- and sulfur-containing heterocycles under mild conditions with excellent yields [12].
Table 4: Heterocycle Synthesis Using TMSNCS
Target Heterocycle | Starting Material | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|---|
Mercapto-1,2,4-triazoles | Benzohydrazide | TMSNCS, EtOH, reflux 5h; NaOH, 4h | 88 | [2] [7] [14] |
2-Amino-1,3,4-thiadiazoles | Carboxylic acid hydrazides | TMSNCS, acidic conditions | 71-87 | [13] |
2-Amino-1,3,4-oxadiazoles | Amidoximes | TMSNCS, cyclization | 75-85 | [7] |
Thiazoles | 1,3-Enynes | TMSNCS, Fe(III)/Cu(II) catalyst | 80-92 | [15] |
Isothiazoles | Aminopropenethiones | TMSNCS, oxidative conditions | 70-85 | [12] |
Pyrimidine derivatives | Acetals | TMSNCS, Lewis acid catalyst | 65-80 | [8] |
The synthesis of mercapto-1,2,4-triazoles represents one of the most efficient applications of trimethylsilyl isothiocyanate in heterocycle formation [2] [7] [14]. This transformation involves the reaction of benzohydrazide with trimethylsilyl isothiocyanate under reflux conditions in ethanol, followed by base-catalyzed cyclization [14]. The mechanism proceeds through initial nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon, forming a thiosemicarbazide intermediate [14]. Subsequent cyclization occurs through intramolecular condensation, eliminating trimethylsilanol and forming the triazole ring [7].
The formation of 2-amino-1,3,4-thiadiazoles utilizes a similar mechanistic pathway, wherein carboxylic acid hydrazides react with trimethylsilyl isothiocyanate to generate thiosemicarbazide intermediates [13]. The cyclization step occurs under acidic conditions, promoting the ring-closing reaction through protonation-assisted nucleophilic attack [13]. This methodology demonstrates excellent substrate scope, accommodating various aromatic and aliphatic hydrazide substrates with yields ranging from 71-87% [13].
Thiazole synthesis through multicomponent reactions involving 1,3-enynes, trimethylsilyl isothiocyanate, and electrophilic trifluoromethyl reagents represents an advanced application of the reagent's nucleophilic properties [15]. This transformation employs iron(III) or copper(II) catalysts to control the switchable nucleophilic sites of trimethylsilyl isothiocyanate, enabling selective formation of thiazole products [15]. The mechanism involves initial coordination of the metal catalyst to trimethylsilyl isothiocyanate, activating specific reactive sites for subsequent cyclization reactions [15].
The cyclization pathways generally involve initial nucleophilic attack by trimethylsilyl isothiocyanate on electrophilic centers, followed by intramolecular ring closure through elimination of trimethylsilanol or related silicon-containing byproducts [12]. The mild reaction conditions and excellent functional group tolerance make these transformations particularly attractive for the synthesis of complex heterocyclic structures [13].
The presence of the trimethylsilyl group in trimethylsilyl isothiocyanate provides unique activation pathways that enhance the reagent's reactivity with various electrophilic substrates [11] [8]. The silicon center can coordinate with electron-rich centers, facilitating subsequent nucleophilic attack and improving reaction efficiency [8].
Table 5: Silicon-Assisted Activation Examples
Substrate | Activation Mechanism | Temperature (°C) | Catalyst/Conditions | Reference |
---|---|---|---|---|
Epoxides | Si-O bond formation | 25-60 | No catalyst required | [11] |
Aziridines | Si-N coordination | Room temperature | Uncatalyzed | [11] |
Cyclohexene oxide | Si-O coordination | 50-80 | Lewis acid optional | [11] |
Aldehydes | Si-O coordination | Room temperature | Lewis acid catalyzed | [8] |
Acetals | Si-O activation | 0-25 | Acid catalyzed | [8] |
Enones | Si activation of C=O | 0-25 | Protic solvent | [9] [10] |
In reactions with epoxides and aziridines, the trimethylsilyl group facilitates ring-opening through coordination with the oxygen or nitrogen atoms of the strained ring systems [11]. This silicon-assisted activation occurs through the formation of pentacoordinate silicon intermediates, which weaken the ring bonds and enhance electrophilicity [11]. The mechanism involves initial coordination of the silicon center to the heteroatom, followed by nucleophilic attack by the isothiocyanate nitrogen at the most substituted carbon center [11].
The reaction with cyclohexene oxide demonstrates the ability of trimethylsilyl isothiocyanate to undergo uncatalyzed addition reactions even at low temperatures [11]. This reactivity is attributed to the "hot" nucleophilic character of the silylated reagent, which enables reactions that would otherwise require harsh conditions or catalytic activation [11]. The silicon-oxygen coordination stabilizes the transition state, lowering the activation barrier for ring-opening [11].
Lewis acid catalysis can further enhance the silicon-assisted activation mechanisms when applied to reactions with aldehydes and acetals [8]. The combination of Lewis acid coordination to the carbonyl oxygen and silicon-assisted activation creates a dual activation pathway that significantly increases reaction rates [8]. This synergistic effect enables the formation of α,α'-diisothiocyanato ethers in good to excellent yields under mild conditions [8].
The protic solvent effects observed in conjugate addition reactions with enones can be attributed to silicon-assisted activation of the carbonyl group [9] [10]. The trimethylsilyl group can interact with protic solvents, creating a network of hydrogen bonding interactions that activate the enone substrate toward nucleophilic attack [10]. This solvent-mediated activation explains the superior performance of ethanol and other protic solvents in these transformations [9].
Flammable;Acute Toxic;Irritant;Health Hazard